Superior Therapeutic Window: Comparing Cytotoxicity of Autophagy-IN-4 vs. Parent Quinacrine
Autophagy-IN-4 demonstrates a significantly improved cell viability profile compared to its parent compound, quinacrine, which is a critical differentiator for cell-based assays. The data show a 10.8-fold improvement in the median lethal dose (LD50) in U2OS osteosarcoma cells [1].
| Evidence Dimension | Cytotoxicity (Cell Viability) |
|---|---|
| Target Compound Data | LD50 = 27 μM |
| Comparator Or Baseline | Quinacrine (LD50 = 2.5 μM) |
| Quantified Difference | 10.8-fold improvement (reduced cytotoxicity) |
| Conditions | U2OS human osteosarcoma cell line |
Why This Matters
This dramatically reduces the risk of experimental artifacts caused by compound-induced cell death, ensuring that observed effects on autophagy flux are primary rather than a secondary consequence of toxicity.
- [1] Wang T, Goodall ML, Gonzales P, Sepulveda M, Martin KR, et al. Synthesis of improved lysomotropic autophagy inhibitors. J Med Chem. 2015;58(7):3025-35. View Source
